

# Tivozanib cost-effectiveness other renal cell carcinoma treatments

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tivozanib

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## Clinical Efficacy and Safety Comparison

The table below summarizes key efficacy and safety data for **Tivozanib** and other common RCC treatments, primarily from phase III clinical trials.

| Treatment                      | Study / Context                         | PFS (Median) | OS (Median) | ORR   | Key Safety and Tolerability Findings  |
|--------------------------------|---|--------------|-------------|-------|---|
| <b>Tivozanib</b> (monotherapy) | TIVO-1 (1st line vs. Sorafenib) [1]     | 11.9 months  | 28.8 months | 33.1% | Superior safety profile vs. sorafenib; common AEs: hypertension, diarrhea, fatigue, nausea [1]. |
| <b>Tivozanib</b> (monotherapy) | TIVO-3 (3rd/4th line vs. Sorafenib) [1] | 5.6 months   | Not Reached | 18%   | Durable activity post-ICI; favorable toxicity profile allows for prolonged dosing [2] [3] [1].  |

| Treatment                         | Study / Context                                   | PFS (Median) | OS (Median)   | ORR   | Key Safety and Tolerability Findings  |
|-----------------------------------|---|--------------|---------------|-------|---|
| <b>Tivozanib</b><br>(monotherapy) | TiNivo-2 (2nd line post ICI+TKI) [2]              | 7.43 months  | Data Immature | 22%   | Well-tolerated in a contemporary treatment sequence [2].  |
| <b>Tivozanib</b><br>(monotherapy) | TiNivo-2 (2nd line post Ipilimumab/Nivolumab) [2] | 9.20 months  | Data Immature | 32.4% | Active after dual immunotherapy [2].  |
| <b>Sunitinib</b><br>(monotherapy) | COMPARZ (1st line vs. Pazopanib) [4] [5]          | 9.5 months   | 29.1 months   | 25%   | Higher incidence of fatigue, hand-foot syndrome, thrombocytopenia, and stomatitis vs. pazopanib [4] [5].      |
| <b>Pazopanib</b><br>(monotherapy) | COMPARZ (1st line vs. Sunitinib) [4] [5]          | 10.5 months  | 28.9 months   | 31%   | Non-inferior efficacy to sunitinib; better health-related quality of life scores in multiple domains [4] [5]. |
| <b>Sorafenib</b><br>(monotherapy) | TIVO-1 (1st line, control arm) [1]                | 9.1 months   | 29.3 months   | 23.3% | Used as a comparator in TIVO trials; more off-target toxicities than Tivozanib [1].                           |

## Key Clinical Trial Protocols and Methodologies

Understanding the design of pivotal trials is crucial for interpreting the data.

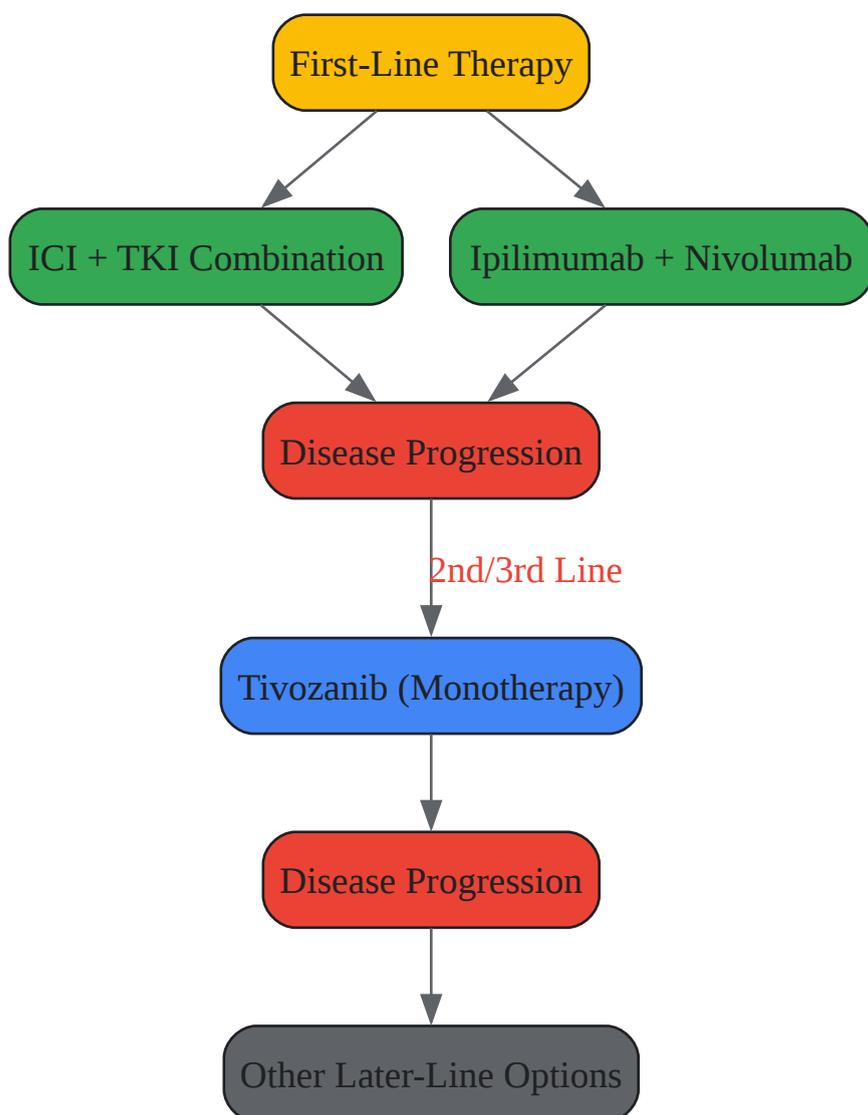
- **TIVO-1 (NCT01030783):** An **open-label, randomized, phase III trial** comparing **Tivozanib** to Sorafenib as initial targeted therapy for advanced RCC [1].
  - **Population:** 517 patients with metastatic clear cell RCC who had undergone prior nephrectomy and had received one or fewer prior systemic therapies (excluding prior VEGF-targeted

- therapy) [1].
  - **Intervention: Tivozanib** (1.5 mg once daily, 3 weeks on/1 week off) vs. Sorafenib (400 mg twice daily, continuously) [1].
  - **Primary Endpoint: Progression-free survival (PFS)** assessed by an independent radiology review [1].
- **TIVO-3 (NCT02627963):** An **open-label, randomized, phase III trial** evaluating **Tivozanib** in heavily pre-treated patients [3] [1].
  - **Population:** 350 patients with metastatic clear cell RCC who had failed at least two prior systemic regimens (including a VEGFR TKI) [1].
  - **Intervention: Tivozanib** (same schedule as TIVO-1) vs. Sorafenib (same schedule as TIVO-1) [1].
  - **Primary Endpoint: PFS** [1].
- **COMPARZ (NCT00720941):** An **open-label, randomized, phase III non-inferiority trial** directly comparing first-line Pazopanib and Sunitinib [4] [5].
  - **Population:** 1,110 treatment-naïve patients with metastatic clear cell RCC [5].
  - **Intervention:** Pazopanib (800 mg once daily) vs. Sunitinib (50 mg once daily, 4 weeks on/2 weeks off) [5].
  - **Primary Endpoint: PFS** [5].

## Tivozanib's Mechanism of Action and Positioning

**Tivozanib** is a potent and highly **selective VEGFR-1, -2, and -3 tyrosine kinase inhibitor** with a long half-life (~4 days), allowing for a 3-weeks-on/1-week-off dosing schedule [1]. Its key differentiator is its minimal off-target activity, which is believed to contribute to its improved tolerability and lower rates of dose reductions compared to older, less selective TKIs [1].

The following diagram illustrates its position in the RCC treatment landscape, particularly after immunotherapy.



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## Insights on Cost-Effectiveness

While direct cost data for **Tivozanib** is unavailable in the search results, I found relevant economic analyses for other agents:

- **Pazopanib vs. Sunitinib:** A US healthcare perspective analysis concluded that Pazopanib was a **cost-effective** option compared to Sunitinib, primarily due to better quality-of-life outcomes and lower management costs for adverse events [4]. A UK analysis similarly found Pazopanib to be cost-effective, with a high probability of being the preferred option at common willingness-to-pay thresholds [5].

- **Tivozanib Assessment:** The UK's NICE committee raised concerns about the generalizability of TIVO-1 survival data and the uncertainty in the cost-effectiveness evidence for **Tivozanib** compared to Sunitinib and Pazopanib, which impacted reimbursement recommendations [6].

## Interpretation Guide for Professionals

For researchers and drug developers, the data suggests:

- **Tivozanib's Niche:** Its high selectivity and favorable tolerability profile make it a strong candidate for sequential therapy, especially in patients who require prolonged VEGF pathway inhibition after failing prior therapies, including immunotherapies [2] [1].
- **Combination Strategy:** The **TiNivo-2 trial** demonstrated that adding nivolumab to a reduced dose of **Tivozanib** did not improve efficacy but increased toxicity, indicating that monotherapy is the preferred approach in the post-ICI setting [2] [3].
- **Economic Value:** The cost-effectiveness of a drug is not solely determined by its price but also by **reducing costs associated with adverse event management** and improving a patient's ability to remain on effective treatment. **Tivozanib's** safety profile could contribute positively to its economic value, though formal analyses are needed [4] [5].

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